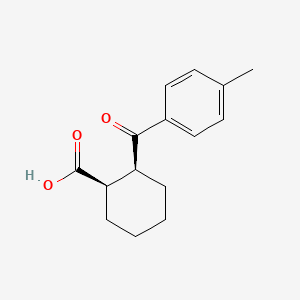

cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-methyl-substituted benzoyl group at the cis-2 position of the cyclohexane ring. This compound belongs to a broader class of cyclohexanecarboxylic acid derivatives, which are of interest in pharmaceutical and materials science due to their structural versatility and tunable physicochemical properties. The cis-configuration of the substituents on the cyclohexane ring influences molecular conformation, hydrogen bonding, and intermolecular interactions, thereby affecting solubility, stability, and reactivity .

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(1R,2S)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 |

InChI Key |

JHAROMYZTGWTSG-QWHCGFSZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 4-Methylbenzoyl Derivatives

One classical and effective method to prepare cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves the catalytic hydrogenation of 4-methylbenzoyl-substituted aromatic precursors under controlled conditions.

- Starting material: 4-methylbenzoyl-substituted benzoic acid or related aromatic compounds.

- Catalyst: Platinum oxide (Adams catalyst) or palladium on carbon (Pd/C).

- Solvent: Glacial acetic acid.

- Conditions: Hydrogenation at atmospheric or elevated pressure (1 atm to 60 psi gauge pressure) and temperatures around 100 °C.

- Mechanism: The aromatic ring is selectively hydrogenated to a cyclohexane ring while preserving the carboxylic acid and benzoyl substituents. The cis isomer is favored under these conditions due to steric and catalytic factors.

- The aromatic acid is dissolved in glacial acetic acid.

- The catalyst (e.g., platinum oxide) is added.

- The reaction vessel is pressurized with hydrogen gas to approximately 60 psi.

- The mixture is heated to 100 °C with stirring or shaking.

- Hydrogen uptake is monitored until no further absorption occurs.

- The catalyst is removed by filtration.

- The solvent is removed by distillation.

- The residue is purified by fractional distillation under reduced pressure or recrystallization.

This method was originally described by Macbeth, Mills, and Simmonds and later optimized by Cope, Fournier, and Simmons by increasing catalyst amount, pressure, and adding small amounts of hydrochloric acid to shorten reaction times and improve yields.

Diels-Alder Reaction Followed by Hydrogenation

Another synthetic route involves a two-step process:

- Step 1: Diels-Alder cycloaddition between piperylene (a conjugated diene) and acrylic acid to form a cyclohexene carboxylic acid intermediate.

- Step 2: Catalytic hydrogenation of the cyclohexene ring to the cyclohexane ring, yielding the cis-2-methylcyclohexanecarboxylic acid derivative.

This approach can be adapted to introduce the 4-methylbenzoyl substituent by using appropriately substituted dienes or dienophiles. Hydrogenation conditions similar to those above are employed to ensure the cis configuration predominates.

Isomerization and Purification Techniques

Because hydrogenation often produces mixtures of cis and trans isomers, additional steps are required to enrich or isolate the cis isomer:

- Isomerization: Heating the mixture under reflux with anhydrous hydrogen chloride gas can convert cis isomers to trans isomers or vice versa, depending on conditions.

- Separation: Fractional distillation under reduced pressure or chromatographic techniques (e.g., column chromatography) can separate cis and trans isomers based on boiling points or polarity differences.

- Crystallization: Recrystallization from suitable solvents such as ethyl acetate or petroleum ether can improve purity.

For example, cis-4-methylcyclohexanecarboxylic acid was converted to its trans isomer by refluxing at about 240 °C with hydrogen chloride gas, followed by purification.

Oxidation and Functional Group Transformations from Aromatic Precursors

A related approach involves:

- Oxidation of methyl groups on aromatic rings (e.g., p-xylene) to carboxylic acids or aldehydes.

- Subsequent hydrogenation of the aromatic ring to cyclohexane derivatives.

- Functional group interconversions to install the 4-methylbenzoyl group at the 2-position.

This multi-step sequence may include:

- Selective oxidation using oxidizing agents to convert methyl substituents to carboxyl groups.

- Catalytic hydrogenation to saturate the aromatic ring.

- Use of leaving groups (e.g., tosylates) and nucleophilic substitution to introduce amino or other functional groups if needed.

Such methods are described in patent literature focusing on cyclohexanecarboxylic acid derivatives, highlighting the importance of controlling cis/trans ratios and stereochemistry.

Use of Tosylate Intermediates for Functionalization

Intermediates like cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid have been used as precursors for further functionalization toward aminocarboxylic acids and related derivatives.

- Preparation involves reaction of cis-4-(methoxycarboxyl)cyclohexanemethanol with p-toluenesulfonyl chloride in the presence of pyridine and catalytic 4-dimethylaminopyridine.

- The tosylate intermediate can be hydrolyzed and further transformed to yield the target acid.

- Crystallization and X-ray analysis confirm the cis configuration and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid.

Reduction: Formation of cis-2-(4-Methylbenzyl)cyclohexane-1-carboxylic acid.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group in analogous compounds is modified at the para (4-) position or other positions, leading to distinct electronic, steric, and physicochemical properties. Key examples include:

cis-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS 85603-41-4):

- The bromine atom introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to the methyl-substituted target compound.

- Higher molecular weight (311.17 g/mol) and lipophilicity due to bromine’s hydrophobic character .

cis-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS N/A):

- Fluorine’s electronegativity enhances acidity (lower pKa) via inductive effects.

- Melting point: 136–139°C, suggesting weaker crystal packing than methylenedioxy derivatives .

cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid (CAS 131779-79-8):

- The fused benzodioxole ring increases rigidity and hydrogen-bonding capacity, resulting in a higher melting point (152–154°C) and moderate acidity (pKa ~4.48) .

Steric Effects of Ortho-Substituted Derivatives

Compounds with substituents at ortho positions exhibit steric hindrance, influencing conformational flexibility and solubility:

cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-67-1):

- Dual methyl groups introduce significant steric hindrance, likely affecting crystal packing and melting points .

Physicochemical Properties

Key properties of selected compounds are summarized below:

| Compound (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP | pKa |

|---|---|---|---|---|---|---|

| cis-2-(4-Methylbenzoyl)... (Target) | 4-CH₃ | C₁₅H₁₈O₃ | 246.30 | N/A | ~2.5* | ~4.8* |

| cis-2-(4-Bromobenzoyl)... (85603-41-4) | 4-Br | C₁₄H₁₅BrO₃ | 311.17 | N/A | ~3.2* | ~3.9* |

| cis-2-(4-Fluorobenzoyl)... (N/A) | 4-F | C₁₄H₁₅FO₃ | 250.27 | 136–139 | ~2.8* | ~4.2* |

| cis-2-(3,4-Methylenedioxybenzoyl)... (131779-79-8) | 3,4-OCH₂O | C₁₅H₁₆O₅ | 276.28 | 152–154 | ~1.9* | 4.48 |

| cis-2-(4-Thiomethylbenzoyl)... (844856-61-7) | 4-SCH₃ | C₁₅H₁₈O₃S | 278.37 | N/A | ~3.5* | N/A |

*Estimated values based on substituent effects.

Structural and Crystallographic Insights

Crystal structures of related compounds, such as 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, reveal hydrogen-bonding networks between the carboxylic acid group and sulfonamide moieties, stabilizing the lattice . Similar interactions likely govern the packing efficiency and melting points of the target compound and its analogs.

Biological Activity

Cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclohexane ring with a carboxylic acid group and a 4-methylbenzoyl substituent. Its unique cis configuration influences its reactivity and interactions with biological systems. The compound's molecular formula is .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity by binding to active sites or altering conformations within biological pathways. This interaction is crucial for its potential applications in drug development.

Key Mechanisms

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Receptor Binding : The compound could interact with receptors influencing neurotransmitter systems, potentially affecting cognitive functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, indicating potential applications in neurodegenerative disorders.

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against select bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Neuroprotective | Potential effects on cognitive functions |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various cyclohexanecarboxylic acids, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound involved in vitro assays where it was shown to inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests that it may serve as a lead compound for developing anti-inflammatory drugs.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of cyclohexanecarboxylic acids. For instance, variations in substituents on the benzoyl group can significantly impact the compound's efficacy against specific biological targets.

Q & A

Q. What are the common synthetic routes for cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves Friedel-Crafts acylation using cyclohexanone and 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate. Subsequent steps may include stereoselective reduction or carboxylation to introduce the carboxylic acid group. For example, similar protocols for fluorinated analogs use catalytic hydrogenation or enzymatic resolution to achieve the desired cis configuration . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize trans isomer formation.

Q. How does the stereochemistry (cis vs. trans) of 2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid affect its physicochemical properties?

The cis configuration imposes steric constraints between the 4-methylbenzoyl and carboxylic acid groups, reducing solubility in polar solvents compared to the trans isomer. This arrangement also increases melting points due to intramolecular hydrogen bonding between the carbonyl and carboxylic acid moieties. In contrast, the trans isomer exhibits greater conformational flexibility, enhancing solubility but reducing crystallinity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., cyclohexane ring protons split into distinct multiplet patterns).

- IR : Identifies carboxylic acid (1700–1720 cm⁻¹) and ketone (1650–1680 cm⁻¹) functional groups.

- MS : High-resolution mass spectrometry validates molecular weight (C₁₅H₁₈O₃: 246.12 g/mol).

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions .

Advanced Questions

Q. What methodological approaches resolve contradictions in biological activity data between cis and trans isomers?

Contradictions in activity (e.g., COX inhibition in trans vs. inactivity in cis) require comparative docking studies and enzyme kinetics assays . For instance, trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid showed COX-2 inhibition via π-π stacking with Tyr385, while the cis isomer’s steric hindrance may block binding . Pairing in vitro assays (e.g., IC₅₀ measurements) with molecular dynamics simulations can clarify stereochemical impacts on target engagement.

Q. How can computational chemistry predict interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) models ligand-receptor binding by simulating the compound’s orientation in active sites. For example, the 4-methylbenzoyl group’s hydrophobicity may enhance binding to COX-2’s hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with Arg120 . QSAR models further correlate substituent electronic effects (e.g., methyl vs. halogen) with activity, guiding lead optimization .

Q. In SAR studies, how does the 4-methylbenzoyl group influence pharmacology compared to halogenated analogs?

The 4-methyl group increases lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Unlike halogenated analogs (e.g., 4-fluoro), the methyl group lacks electron-withdrawing effects, which may diminish metabolic stability but reduce off-target reactivity. Comparative studies show methyl derivatives exhibit longer half-lives in hepatic microsomes than chloro/bromo analogs .

Q. What challenges arise in optimizing synthetic yield, and how can they be addressed?

Key challenges include:

- Regioselectivity : Competing acylation at alternative cyclohexane positions. Solution: Use bulky catalysts (e.g., FeCl₃) to direct substitution .

- Stereochemical purity : Cis/trans isomer separation via chiral HPLC or enzymatic resolution.

- Yield limitations : Low-temperature reactions (-20°C) and slow reagent addition reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.